molecular formula C14H20O2 B14831882 2-(Cyclohexylmethyl)-5-methoxyphenol

2-(Cyclohexylmethyl)-5-methoxyphenol

Katalognummer: B14831882
Molekulargewicht: 220.31 g/mol
InChI-Schlüssel: YXJQEXDYBYKQRZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Cyclohexylmethyl)-5-methoxyphenol is an organic compound that belongs to the class of phenols It is characterized by a cyclohexylmethyl group attached to the second carbon and a methoxy group attached to the fifth carbon of the phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylmethyl)-5-methoxyphenol can be achieved through several methods. One common approach involves the Williamson Ether Synthesis, where an alkyl halide undergoes nucleophilic substitution by an alkoxide to form an ether . Another method involves the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Cyclohexylmethyl)-5-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can lead to the formation of various substituted phenols.

Wissenschaftliche Forschungsanwendungen

2-(Cyclohexylmethyl)-5-methoxyphenol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(Cyclohexylmethyl)-5-methoxyphenol involves its interaction with specific molecular targets and pathways. For example, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-(Cyclohexylmethyl)-5-methoxyphenol include other phenols with different substituents, such as:

  • 2-(Cyclohexylmethyl)-4-methoxyphenol
  • 2-(Cyclohexylmethyl)-6-methoxyphenol
  • 2-(Cyclohexylmethyl)-3-methoxyphenol

Uniqueness

What sets this compound apart from these similar compounds is the specific positioning of the methoxy group on the fifth carbon of the phenol ring

Eigenschaften

Molekularformel

C14H20O2

Molekulargewicht

220.31 g/mol

IUPAC-Name

2-(cyclohexylmethyl)-5-methoxyphenol

InChI

InChI=1S/C14H20O2/c1-16-13-8-7-12(14(15)10-13)9-11-5-3-2-4-6-11/h7-8,10-11,15H,2-6,9H2,1H3

InChI-Schlüssel

YXJQEXDYBYKQRZ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)CC2CCCCC2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.